molecular formula C8H14ClNO2S B13226540 Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride

Katalognummer: B13226540
Molekulargewicht: 223.72 g/mol
InChI-Schlüssel: PVQCIEQTTPSTTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a cyclopenta[B]pyridine core, which is a common motif in many bioactive natural products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride typically involves multi-step processes. One common method includes the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This reaction proceeds through sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Wissenschaftliche Forschungsanwendungen

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for developing targeted therapies and novel materials.

Eigenschaften

Molekularformel

C8H14ClNO2S

Molekulargewicht

223.72 g/mol

IUPAC-Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-2-4-7-3-1-5-8(7)10/h7-8H,1-6H2

InChI-Schlüssel

PVQCIEQTTPSTTO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCN(C2C1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.